molecular formula C20H19NO5 B2648800 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide CAS No. 1226457-59-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Cat. No.: B2648800
CAS No.: 1226457-59-5
M. Wt: 353.374
InChI Key: XENOYSQYUNGEIC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.374. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Applications

The chemical compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is involved in various scientific research applications, focusing mainly on its synthesis and potential medicinal properties.

  • Synthesis Techniques : Research has explored different synthesis methods and reactions involving related benzamide compounds, contributing to the broader understanding of chemical synthesis techniques. For example, the study on ultrasound-assisted synthesis of benzamide derivatives as anti-tubercular scaffolds highlights innovative methods in drug synthesis and evaluation against Mycobacterium tuberculosis, showing promising activity with non-cytotoxic nature in in vitro settings (Nimbalkar et al., 2018).

  • Biological and Antimicrobial Activities : Investigations into the biological activities of benzamide derivatives, including antimicrobial and antitumor potential, are significant. For instance, studies on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives from benzamide compounds have shown that these compounds exhibit biologically active properties against various bacterial and fungal strains (Mange et al., 2013).

  • Molecular Docking and Theoretical Studies : Theoretical evaluations, including molecular docking studies, are utilized to predict the interaction of benzamide derivatives with biological targets. This approach aids in understanding the mechanism of action and optimizing compounds for better efficacy and safety profiles. Research into the docking analysis of quinazolin derivatives as antitumor agents provides insights into their potential therapeutic applications, with some derivatives exhibiting significant inhibition against cancer cell lines (El‐serwy et al., 2016).

  • Chemical Structure and Properties Analysis : Detailed studies on the chemical structure, crystallography, and properties of benzamide derivatives contribute to the development of compounds with desired characteristics, such as enhanced emission or stimuli-responsive properties. The research on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties illustrates how structural analysis can guide the design of functional materials for various applications (Srivastava et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-17(14-2-3-14)11-24-16-6-4-15(5-7-16)20(23)21-10-13-1-8-18-19(9-13)26-12-25-18/h1,4-9,14H,2-3,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENOYSQYUNGEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.